Tyrphostin AG 879

Übersicht

Beschreibung

Tyrphostin AG 879: ist eine synthetische Verbindung, die zur Familie der Tyrphostine gehört, die für ihre Rolle als Inhibitoren der Proteintyrosinkinase bekannt sind. Diese Verbindung hemmt spezifisch die durch den Nervenwachstumsfaktor abhängige TrkA-Tyrosinphosphorylierung sowie das 140 trk-Protoonkogen und HER2/neu . This compound hat sich aufgrund seiner Fähigkeit, wichtige Signalwege zu hemmen, die an Zellproliferation und Überleben beteiligt sind, als potenzieller Antineoplastika-Wirkstoff gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3,5-Di-tert-butyl-4-hydroxybenzaldehyd mit Thioharnstoff und Kaliumcyanid beinhaltet. Die Reaktionsbedingungen umfassen typischerweise das Rückflussköcheln der Reaktanten in Ethanol, gefolgt von der Reinigung durch Umkristallisation .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, folgt die Synthese im Allgemeinen den gleichen Prinzipien wie die Herstellung im Labormaßstab, mit Anpassungen für die Produktion im großen Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und den Einsatz großtechnischer Reinigungstechniken wie Säulenchromatographie .

Wissenschaftliche Forschungsanwendungen

Chemie: Tyrphostin AG 879 wird als Werkzeugverbindung in der chemischen Forschung verwendet, um die Hemmung von Proteintyrosinkinasen und ihre Rolle in zellulären Signalwegen zu untersuchen .

Biologie: In der biologischen Forschung wird this compound eingesetzt, um die Mechanismen der Nervenwachstumsfaktor-Signalgebung und ihre Auswirkungen auf Zellproliferation und -differenzierung zu untersuchen .

Medizin: this compound hat in präklinischen Studien vielversprechende Ergebnisse als potenzieller therapeutischer Wirkstoff für Krebserkrankungen gezeigt, die HER2/neu überexprimieren, wie z. B. bestimmte Brust- und Eierstockkrebserkrankungen .

Industrie: Obwohl seine industriellen Anwendungen noch erforscht werden, macht this compound als Kinaseinhibitor zu einem Kandidaten für die Entwicklung gezielter Krebstherapien .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Tyrosinkinaseaktivität des TrkA-Nervenwachstumsfaktorrezeptors und des HER2/neu-Rezeptors . Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalproteine, wodurch die Aktivierung von Wegen, die an Zellproliferation, Überleben und Differenzierung beteiligt sind, blockiert wird . Die Verbindung hemmt auch die Aktivierung der MAP-Kinase- und PI3-Kinase-Pfade, die für die zellulären Wirkungen des Nervenwachstumsfaktors entscheidend sind .

Wirkmechanismus

Target of Action

Tyrphostin AG 879 is a tyrosine kinase inhibitor that primarily targets TrKA and ErbB2 . TrKA is a high-affinity receptor for nerve growth factor (NGF), while ErbB2 (also known as HER2/neu) is a member of the epidermal growth factor receptor (EGFR) family, which is frequently implicated in human cancer .

Mode of Action

This compound inhibits NGF-dependent TrKA tyrosine phosphorylation . It also selectively inhibits ErbB2 tyrosine kinase activity with an IC50 of 1 μM, demonstrating at least 500-fold higher selectivity to ErbB2 than EGFR .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by this compound in a time- and dose-dependent fashion . Additionally, this compound completely inhibits NGF-induced phosphorylation of PLC-γ1, phosphatidylinositol-3 (PI3) kinase activation, and MAP and raf-1 kinases induction .

Pharmacokinetics

It is known that tyrphostin ag-879 is soluble in dmso at 26 mg/ml and insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

This compound has shown anticancer activity . It inhibits the proliferation of various cancer cells, including human breast cancer cells . This inhibition is achieved through a mechanism involving the suppression of MAP kinase activation and the inhibition of RAF-1 and HER-2 expression . In addition, this compound induces a dose-dependent decrease in the proliferation of all myogenic cell lines .

Action Environment

The action of this compound can be influenced by environmental factors such as the concentration of the drug and the presence of other signaling molecules. For instance, the inhibition of TrKA signal transduction and the resulting decrease in cell proliferation occur when this compound is added in low micromolar concentrations

Biochemische Analyse

Biochemical Properties

Tyrphostin AG 879 interacts with several enzymes and proteins. It specifically inhibits nerve growth factor (NGF)-dependent TrkA tyrosine phosphorylation, as well as 140 trk protooncogene, and HER2/neu . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by this compound in a time- and dose-dependent fashion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it inhibits the proliferation of human breast cancer cells . It also results in a dramatic dose-dependent decrease in proliferation of all myogenic cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by this compound in a time- and dose-dependent fashion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the blocking effect of this compound was enhanced as channel inactivation increased . Furthermore, this compound significantly inhibited the A-type potassium currents in the cultured hippocampus neurons .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in HTB-114 or HL-60 transplanted athymic NOD/SCID mice, 2 mg of this compound inhibited cancer growth . 20 mg/kg of this compound maintained 50% of the mice completely free of RAS-induced sarcomas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tyrphostin AG 879 can be synthesized through a multi-step process involving the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiourea and potassium cyanide. The reaction conditions typically involve refluxing the reactants in ethanol, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: Tyrphostin AG 879 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Cyanogruppe und der Thiocinnamidsäure .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole, typischerweise unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Derivate von this compound, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tyrphostin AG 1478: Ein weiteres Mitglied der Tyrphostin-Familie, das dafür bekannt ist, die Tyrosinkinase des epidermalen Wachstumsfaktorrezeptors zu hemmen.

Tyrphostin AG 1296: Hemmt die Tyrosinkinase des Plättchen-abgeleiteten Wachstumsfaktorrezeptors.

Tyrphostin AG 825: Hemmt selektiv die Tyrosinkinase des HER2/neu-Rezeptors.

Einzigartigkeit: Tyrphostin AG 879 ist einzigartig in seiner hohen Selektivität für die TrkA- und HER2/neu-Rezeptoren, was es besonders effektiv bei der gezielten Behandlung von Krebsarten macht, die diese Rezeptoren überexprimieren . Seine Fähigkeit, mehrere Signalwege zu hemmen, die an Zellproliferation und Überleben beteiligt sind, unterscheidet es außerdem von anderen Tyrphostinen .

Biologische Aktivität

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide, also known as Tyrphostin AG 879, is a compound that has attracted attention for its potential biological activities, particularly in the context of cancer therapy and as a receptor tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

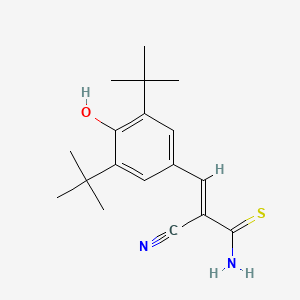

- Molecular Formula : C18H24N2O2S

- CAS Number : 148741-30-4

- SMILES Notation : CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)N

The compound features a cyano group and a hydroxyphenyl moiety that contribute to its reactivity and biological interactions.

This compound functions primarily as a tyrosine kinase inhibitor , which plays a crucial role in various signaling pathways involved in cell proliferation and survival. By inhibiting these kinases, the compound can disrupt signaling cascades that lead to tumor growth and metastasis.

Key Mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : AG 879 specifically inhibits several RTKs, which are implicated in cancer progression.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by blocking growth factor signaling pathways.

Anticancer Activity

- Inhibition of Tumor Growth : Research indicates that this compound effectively inhibits the growth of various cancer cell lines. For instance, studies have demonstrated its efficacy against colon carcinoma cells by inducing apoptosis through the inhibition of ErbB2 kinases .

- Synergistic Effects : The compound has been noted to work synergistically with other inhibitors, enhancing the overall therapeutic effect. For example, combining AG 879 with other RTK inhibitors resulted in increased apoptosis in human colon carcinoma cells .

Antifungal Activity

In addition to its anticancer properties, there are emerging studies highlighting the antifungal activity of related compounds derived from similar structures. For example, a soil bacterial isolate producing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate showed significant antagonistic activity against Candida albicans . This suggests potential applications in antifungal therapies.

Data Table: Biological Activities of this compound

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been classified with potential hazards such as skin irritation and harmful effects upon ingestion or inhalation . Proper handling protocols must be established to mitigate these risks during research and application.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYELWZLNAXGE-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017139 | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148741-30-4 | |

| Record name | (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148741-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148741304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 879 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 879 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Tyrphostin AG 879?

A1: this compound acts as a tyrosine kinase inhibitor, specifically targeting ErbB-2 (also known as HER-2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. For example, in human breast adenocarcinoma cells, AG 879 was shown to decrease HMG-CoA reductase activity, an enzyme crucial for isoprenoid biosynthesis and subsequently cell growth. This effect was observed only in cells expressing ErbB-2, highlighting the specificity of AG 879. [] Additionally, research suggests AG 879 can inhibit RAF-1 expression, another key player in cell signaling pathways. []

Q2: How does this compound impact ovarian follicle development?

A2: Studies using rat ovarian models revealed that AG 879, through its inhibition of the NTRK3 receptor (a receptor tyrosine kinase), can significantly reduce follicle pool size by inducing oocyte death. [] This suggests a crucial role of the NTRK3 receptor, and potentially other tyrosine kinases, in oocyte survival and follicle development.

Q3: Has this compound shown any potential in anti-cancer research?

A3: Research indicates that AG 879 exhibits antitumoral effects on breast cancer cells. [] This effect is likely due to its combined inhibitory action on HER-2 and RAF-1 expression, both of which are implicated in cancer development and progression.

Q4: Beyond its role in cancer research, what other cellular processes has this compound been shown to affect?

A4: In a high-throughput screen, this compound emerged as an inhibitor of both phospholipid and fatty acid biosynthesis in animal cells. [] This finding suggests a broader influence of AG 879 on cellular metabolism beyond its well-characterized role in tyrosine kinase inhibition.

Q5: Can you elaborate on the use of this compound in studying cellular secretion processes?

A5: Researchers have employed this compound in a sophisticated system called the Retention Using Selective Hook (RUSH) system. [] This system allows for the controlled study of protein secretion from cells. In this context, AG 879 was identified as a secretion inhibitor, highlighting its utility as a tool to dissect the complex machinery of cellular secretion pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.